molecular formula C36H60N2O8S B1679224 Penbutolol sulfate CAS No. 38363-32-5

Penbutolol sulfate

Cat. No. B1679224
CAS RN: 38363-32-5
M. Wt: 680.9 g/mol
InChI Key: FEDSNBHHWZEYTP-ZFQYHYQMSA-N
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Description

Penbutolol sulfate is a medication in the class of beta blockers, used in the treatment of high blood pressure . It is able to bind to both beta-1 and beta-2 adrenergic receptors, making it a non-selective beta blocker .


Molecular Structure Analysis

The molecular formula of Penbutolol sulfate is C36H60N2O8S . Its average mass is 680.935 Da and its monoisotopic mass is 680.407043 Da .


Chemical Reactions Analysis

Penbutolol is a beta-adrenergic blocker that is FDA approved for the treatment of hypertension . It is able to bind to both beta-1 and beta-2 adrenergic receptors .


Physical And Chemical Properties Analysis

Penbutolol sulfate has a molecular weight of 680.94 . It is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

Transdermal Delivery Enhancement

Penbutolol sulfate, a noncardioselective beta-blocker, has been studied for its transdermal delivery capabilities. Research by Ita & Popova (2016) explored the influence of sonophoresis and chemical penetration enhancers on its percutaneous transport. They found that low-frequency sonophoresis and enhancers like ethanol and limonene slightly increased its transdermal delivery but not significantly (Ita & Popova, 2016).

Iontophoretic Transport

The iontophoretic transport of penbutolol sulfate across porcine skin was studied by Ita & Banga (2009). Their research demonstrated significant flux enhancement under the influence of direct current iontophoresis, suggesting the potential of iontophoresis for enhanced transdermal delivery of penbutolol sulfate (Ita & Banga, 2009).

Analytical Studies

Hajdu & Damm (1979) conducted physico-chemical and analytical studies on penbutolol sulfate, providing essential data on its dissociation constant, solubility, distribution, and protein binding. This research is crucial for understanding the drug's behavior in biological systems (Hajdu & Damm, 1979).

Ion-Selective Electrode Development

A study by Mariana et al. (1993) discussed the development of an ion-selective PVC membrane electrode for penbutolol sulfate. This electrode, based on an ion-pair complex, demonstrates the potential for the analytical determination of penbutolol sulfate in various preparations (Mariana et al., 1993).

RP-HPLC Method for Estimation

Erram & Tipnis (1992) developed a reverse phase high performance liquid chromatographic method for the simultaneous estimation of penbutolol sulfate and hydrochlorothiazide in tablets. This method highlights the drug's analytical assessment in pharmaceutical formulations (Erram & Tipnis, 1992).

Safety And Hazards

Penbutolol sulfate is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

(2S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H29NO2.H2O4S/c2*1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14;1-5(2,3)4/h2*6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3;(H2,1,2,3,4)/t2*15-;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDSNBHHWZEYTP-ZFQYHYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O.CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@@H](COC1=CC=CC=C1C2CCCC2)O.CC(C)(C)NC[C@@H](COC1=CC=CC=C1C2CCCC2)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H60N2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

36507-48-9 (Parent)
Record name Penbutolol sulfate [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038363325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5045467
Record name Penbutolol sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

680.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Penbutolol sulfate

CAS RN

38363-32-5
Record name Penbutolol sulfate [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038363325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Penbutolol sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-bis[di-tert-butyl[3-(2-cyclopentylphenoxy)-2-hydroxypropyl]ammonium] sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.988
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENBUTOLOL SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/US71433228
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
209
Citations
KB Ita, AK Banga - Drug delivery, 2009 - Taylor & Francis
… Steady-state fluxes of penbutolol sulfate also increased … amount versus time curves for penbutolol sulfate were 16.68, 24.97, … for enhanced transdermal delivery of penbutolol sulfate. …
Number of citations: 26 www.tandfonline.com
KB Ita, IE Popova - Pharmaceutical development and technology, 2016 - Taylor & Francis
… The amount of penbutolol sulfate transported across the … of penbutolol sulfate. Low-frequency sonophoresis at a frequency of 20 kHz increased transcutaneous flux of penbutolol sulfate …
Number of citations: 15 www.tandfonline.com
MS Ionescu, RI Stefan, GE Balutescu, AA Bunaciu… - Analytical …, 1993 - Taylor & Francis
… Penbutolol sulfate and other organic amines are well known for reacting with DNNS, to form stable ion-pair complex. The complex is obtained in situ by soaking the WC membrane in …
Number of citations: 5 www.tandfonline.com
HR Ochs, P Hajdu, DJ Greenblatt - Klinische Wochenschrift, 1986 - Springer
… A single 40-mg dose of Dpenbutolol sulfate, L-penbutolol sulfate, or matching placebo was administered in the fasting state, and blood samples were collected as described above. The …
Number of citations: 20 link.springer.com
JC Park, GC Gill, CH Park, SC Shin… - Korean Circulation …, 1989 - synapse.koreamed.org
… The only clinically available levo-isomer type of beta-recepter blocker is penbutolol sulfate, and it is already accepted as one of beta-receptor blockers for initial antihypertensive drug …
Number of citations: 1 synapse.koreamed.org
DJ Miner, DA Binkley, LD Bechtol - Clinical chemistry, 1984 - academic.oup.com
… each of eight persons,four of whom were the normal volunteers described above and four of whom were hypertensive patients receiving 80- or 120-mg daily doses of penbutolol sulfate. …
Number of citations: 8 academic.oup.com
YT Sohn, AK Lee - Journal of Pharmaceutical Investigation, 1999 - koreascience.kr
… Bisoprolol hcmifumarate, metoprolol tartrate and penbutolol sulfate were found to interact … hemifumarate, metoprolol tartrate, penbutolol sulfate El 5 e 537||9|9] ]]:' 을 실험하였다. …
Number of citations: 8 koreascience.kr
P Hajdu, D Damm - Arzneimittel-forschung, 1979 - europepmc.org
… In the present paper physico-chemical and analytical studies on penbutolol sulfate (Hoe 893d) are reported. In addition to an interpretation of ultraviolet and fluorometric spectra, data …
Number of citations: 24 europepmc.org
J GoTo, G Shao, M Ito, T Kuriki, T Nambara - Analytical sciences, 1991 - jstage.jst.go.jp
… Administration of penbutolol to a dog Racemic penbutolol sulfate (670 sg/kg) dissolved in water (1 ml/ kg) was orally administered to a male beagle dog weighing 15.4 kg. The blood …
Number of citations: 11 www.jstage.jst.go.jp
H Bunjes, T Rades - Journal of pharmacy and pharmacology, 2005 - academic.oup.com
… Penbutolol sulfate Also for the beta-blocker penbutolol sulfate (Figure 3F) the formation of a thermotropic mesophase has been described that was, however, not investigated in much …
Number of citations: 65 academic.oup.com

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